molecular formula C11H15Cl2NO B8067761 4-(3-Chlorophenyl)-4-piperidinol HCl

4-(3-Chlorophenyl)-4-piperidinol HCl

Cat. No.: B8067761
M. Wt: 248.15 g/mol
InChI Key: HEHWDHBWBRVYSA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4-piperidinol hydrochloride is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-4-piperidinol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobenzaldehyde and piperidine.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield 4-(3-chlorophenyl)-4-piperidinol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-(3-Chlorophenyl)-4-piperidinol hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-4-piperidinol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: 4-(3-Chlorophenyl)-4-piperidinone.

    Reduction: 4-(3-Chlorophenyl)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-4-piperidinol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-4-piperidinol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 3-chlorophenyl group and the hydroxyl group allows the compound to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)piperidine: Lacks the hydroxyl group, which may affect its binding properties and reactivity.

    4-(3-Bromophenyl)-4-piperidinol hydrochloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and interactions.

    4-(3-Chlorophenyl)-4-hydroxypiperidine: Similar structure but with the hydroxyl group on the piperidine ring, affecting its chemical properties.

Uniqueness

4-(3-Chlorophenyl)-4-piperidinol hydrochloride is unique due to the specific combination of the 3-chlorophenyl group and the hydroxyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(3-chlorophenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11;/h1-3,8,13-14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHWDHBWBRVYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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